molecular formula C16H16BrNO2 B5805056 N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide

N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide

Cat. No. B5805056
M. Wt: 334.21 g/mol
InChI Key: LBYXADGQKNQFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide exerts its therapeutic effects through various mechanisms. It inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound scavenges free radicals and reduces oxidative stress, which plays a crucial role in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It inhibits the expression of certain genes that are involved in cancer cell proliferation and inflammation. This compound also regulates the activity of certain signaling pathways that play a role in cellular processes such as cell growth and differentiation. Furthermore, this compound reduces oxidative stress and protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations, including its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its effects in various animal models of cancer and inflammation. Additionally, the development of novel formulations of this compound that improve its solubility and stability could enhance its therapeutic potential. Overall, the research on this compound has promising implications for the development of new cancer and anti-inflammatory therapies.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It also suppresses the production of inflammatory cytokines and reduces oxidative stress.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-10-7-13(17)8-11(2)15(10)18-16(19)12-5-4-6-14(9-12)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYXADGQKNQFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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